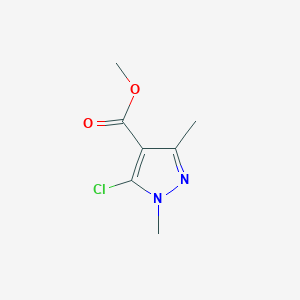

methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate

Description

Historical Context and Discovery

The development of methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate can be traced through the broader evolution of pyrazole chemistry, which began with the pioneering work of German chemist Ludwig Knorr in 1883, who first identified and characterized pyrazole structures. The systematic exploration of substituted pyrazole derivatives gained momentum throughout the late 19th and early 20th centuries, with Hans Von Pechmann's synthesis of pyrazole from acetylene and diazomethane in 1898 marking a foundational milestone in this field. The specific compound under investigation was first documented in chemical databases in 2005, with its structure officially registered in PubChem and subsequently modified as recently as 2025, reflecting ongoing research interest in this molecular framework.

The historical significance of this compound is intrinsically linked to the development of chlorinated pyrazole derivatives for agricultural applications. The carboxylic acid precursor, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, has been identified as a crucial intermediate in the synthesis of novel acaricides, particularly pyflubumide. This historical context positions the methyl ester derivative within a lineage of compounds designed for pest control applications, demonstrating the practical relevance of this chemical architecture in addressing agricultural challenges.

| Historical Milestone | Year | Significance |

|---|---|---|

| Pyrazole nomenclature establishment | 1883 | Ludwig Knorr defined pyrazole classification |

| First pyrazole synthesis | 1898 | Hans Von Pechmann synthetic method |

| Compound database registration | 2005 | PubChem CID 1474962 assigned |

| Recent structural updates | 2025 | Modified chemical data compilation |

Significance in Heterocyclic Chemistry

This compound exemplifies the remarkable versatility of five-membered heterocyclic systems in organic chemistry. Pyrazoles constitute a class of compounds characterized by the presence of two adjacent nitrogen atoms within a five-membered ring, creating a π-excess aromatic heterocycle where electrophilic substitution reactions occur preferentially at position 4 and nucleophilic attacks at positions 3 and 5. This compound's significance extends beyond its structural characteristics to encompass its role as a synthetic intermediate and its potential biological activities.

The heterocyclic framework of this compound demonstrates the fundamental principles governing pyrazole reactivity. The presence of the chlorine substituent at position 5 introduces electron-withdrawing characteristics that significantly influence the electronic distribution within the ring system. Simultaneously, the methyl groups at positions 1 and 3 provide steric bulk and electronic donation, creating a complex interplay of electronic effects that govern the compound's chemical behavior. The carboxylate ester functionality at position 4 serves as both an electron-withdrawing group and a potential site for further chemical transformation, particularly through hydrolysis to the corresponding carboxylic acid.

Research has demonstrated that pyrazole derivatives, including carboxylate esters, participate in various chemical reactions including nucleophilic substitution, electrophilic aromatic substitution, and cycloaddition reactions. The specific substitution pattern in this compound creates opportunities for selective functionalization, making it valuable as a building block for more complex molecular structures. The compound's ability to undergo reactions such as hydrolysis, reduction, and coupling reactions has been documented in synthetic methodologies aimed at producing biologically active compounds.

Position in Pyrazole Carboxylate Family

Within the extensive family of pyrazole carboxylates, this compound occupies a distinctive position characterized by its specific substitution pattern and resultant properties. The pyrazole carboxylate family encompasses numerous compounds with varying substitution patterns, each contributing unique characteristics to the overall chemical landscape. This particular compound represents an important subset featuring both halogen substitution and alkyl ester functionality, creating a molecular architecture that bridges synthetic accessibility with biological relevance.

Comparative analysis within the pyrazole carboxylate family reveals that the presence of chlorine at position 5 distinguishes this compound from simpler analogues such as methyl 1-methyl-1H-pyrazole-4-carboxylate. The additional methyl substitution at position 3 further differentiates it from compounds like methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate, creating a more sterically hindered and electronically distinct molecular environment. This substitution pattern influences both the compound's physical properties and its chemical reactivity profile.

The relationship between this compound and its carboxylic acid analogue, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, exemplifies the functional group interconversion possibilities within this chemical family. The ester form provides enhanced lipophilicity and altered electronic properties compared to the free acid, making it suitable for different applications and synthetic transformations. The carboxylic acid form has been specifically utilized in acaricide synthesis, while the methyl ester offers advantages in terms of handling, storage, and certain synthetic applications.

| Compound | Molecular Formula | Key Distinguishing Features | Applications |

|---|---|---|---|

| This compound | C₇H₉ClN₂O₂ | Chloro, dimethyl, ester | Synthetic intermediate |

| Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | C₆H₈ClN₂O₂ | Chloro, monomethyl, ester | Alternative synthetic route |

| 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | C₆H₇ClN₂O₂ | Chloro, dimethyl, acid | Acaricide synthesis |

| Methyl 1-methyl-1H-pyrazole-4-carboxylate | C₆H₈N₂O₂ | Monomethyl, no halogen | Basic synthetic building block |

Properties

IUPAC Name |

methyl 5-chloro-1,3-dimethylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-4-5(7(11)12-3)6(8)10(2)9-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOCNVHHKDUYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)OC)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate typically involves the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with the addition of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction Reactions: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

Substitution Reactions: Formation of various substituted pyrazole derivatives.

Oxidation Reactions: Formation of carboxylic acids or aldehydes.

Reduction Reactions: Formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for the modulation of biological activity, making it a candidate for drug development targeting various diseases, including inflammation and cancer.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly as an anti-inflammatory and analgesic agent. Its mechanism often involves the inhibition of specific enzymes or receptors, which can modulate biochemical pathways relevant to disease states.

Case Study: Analgesic Properties

A study demonstrated that derivatives of this compound showed significant analgesic effects in animal models. The compounds were evaluated for their efficacy against pain induced by chemical stimuli, revealing a dose-dependent response that suggests potential for therapeutic use in pain management .

Agricultural Chemistry

Fungicidal Properties

The compound has been investigated for its potential as a fungicide. Its structural characteristics contribute to its effectiveness against various fungal pathogens, making it valuable in agricultural applications.

Case Study: Antifungal Activity

In a comparative study assessing the antifungal activity of pyrazole derivatives, this compound was shown to have a minimum inhibitory concentration (MIC) against Candida albicans and other fungal strains. This suggests its viability as an active ingredient in agricultural fungicides .

Materials Science

Polymer Applications

In materials science, this compound can be incorporated into polymers to enhance their properties. The compound's unique structure allows for improved thermal stability and mechanical strength when used as an additive in polymer formulations.

Case Study: Polymer Blends

Research exploring the incorporation of this pyrazole derivative into polymer blends demonstrated enhanced thermal properties and mechanical performance compared to traditional additives. The findings indicate that such modifications could lead to the development of advanced materials with tailored characteristics for specific applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate with structurally related pyrazole derivatives, focusing on substituent variations, synthesis routes, and applications:

Physical and Spectroscopic Properties

- Aldehyde derivative: Expected lower melting point due to reduced hydrogen bonding.

- NMR Data :

- The methoxycarbonyl group in the target compound shows characteristic δ ~3.94 ppm (CH₃O) and δ ~160 ppm (C=O) in ¹H and ¹³C NMR, respectively.

- Carboxamide derivatives exhibit NH signals at δ ~12.88 ppm (DMSO-d₆) .

Biological Activity

Methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate (MDC) is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of MDC, focusing on its antimicrobial properties, anticancer potential, and other pharmacological effects based on various studies.

Chemical Structure and Properties

MDC is a pyrazole derivative characterized by the presence of a methyl ester group and a chlorine atom at the 5-position of the pyrazole ring. The molecular formula is with a molecular weight of approximately 189.61 g/mol. Its structure enables interactions with various biological targets, contributing to its pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of MDC against a range of pathogens. In vitro evaluations have shown that MDC exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The Minimum Inhibitory Concentration (MIC) values for MDC have been reported in the range of 0.22 to 0.25 µg/mL for various derivatives, indicating potent antimicrobial properties .

Table 1: Antimicrobial Activity of MDC Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| MDC | Staphylococcus aureus | 0.22 |

| MDC | Staphylococcus epidermidis | 0.25 |

| 7b | Escherichia coli | 0.30 |

| 10 | Pseudomonas aeruginosa | 0.35 |

Anticancer Potential

MDC has also been investigated for its anticancer properties. Several studies have evaluated its cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The compound has shown promising results with IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines .

Case Study: Anticancer Activity against MCF7 Cell Line

In a controlled study, MDC was tested against the MCF7 cell line to assess its growth inhibition capabilities. The results indicated that MDC significantly inhibited cell proliferation with an IC50 value of approximately 12.50 µM.

Table 2: Cytotoxicity of MDC against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.50 |

| NCI-H460 | 42.30 |

| SF-268 | 31.50 |

The biological activity of MDC is attributed to its ability to interact with specific cellular pathways and targets:

- Inhibition of Kinases : Some studies suggest that pyrazole derivatives like MDC can inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation.

- Induction of Apoptosis : MDC has been reported to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via a multi-step pathway:

- Step 1 : Preparation of the pyrazole core via cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives under acidic conditions .

- Step 2 : Chlorination at the 5-position using reagents like POCl₃ or N-chlorosuccinimide in polar solvents (e.g., DMF) at 60–80°C .

- Step 3 : Esterification of the intermediate carboxylic acid (5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid) using methanol and H₂SO₄ as a catalyst .

- Optimization : Yields improve with strict temperature control (60–70°C for chlorination) and anhydrous conditions during esterification. Purification via column chromatography (hexane/ethyl acetate) enhances purity (>95%) .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H NMR confirms substitution patterns: δ 2.5–3.0 ppm (methyl groups), δ 6.8–7.2 ppm (pyrazole ring protons) .

- IR : Strong C=O stretch at ~1700 cm⁻¹ (ester carbonyl) and C-Cl stretch at ~750 cm⁻¹ .

- X-ray Crystallography : Resolves spatial arrangement; the pyrazole ring adopts a planar conformation, with the methyl and chloro substituents influencing packing efficiency .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 219.6 confirms molecular weight .

Q. What are the common chemical derivatives of this compound, and what are their research applications?

- Methodological Answer : Key derivatives include:

- Carboxylic Acid Analog : Synthesized via hydrolysis (NaOH/ethanol, reflux). Used as a precursor for amide-linked bioactive compounds .

- Aldehyde Derivative : Produced via oxidation (KMnO₄/H₂SO₄); serves as a substrate for Schiff base synthesis in antimicrobial studies .

- Amide Derivatives : Prepared via coupling with amines (EDC/HOBt). Evaluated for enzyme inhibition (e.g., COX-2) and anticancer activity .

Advanced Research Questions

Q. What contradictions exist in reported bioactivity data for this compound, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., varying MIC values against S. aureus) may arise from:

- Strain Variability : Use standardized strains (e.g., ATCC 25923) and broth microdilution assays .

- Solubility Limitations : Employ DMSO carriers at <1% v/v to avoid cytotoxicity artifacts .

- Synergistic Effects : Test combinations with commercial antibiotics (e.g., ampicillin) to clarify mechanistic roles .

Q. How can computational methods predict the reactivity and biomolecular interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., C-4 carboxylate for nucleophilic attack) .

- Molecular Docking : Simulate binding to target proteins (e.g., COX-2 PDB: 3LN1). Use AutoDock Vina to identify H-bonding (pyrazole N) and hydrophobic interactions (methyl/chloro groups) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to validate docking results .

Q. What strategies improve regioselectivity in substitution reactions involving this compound?

- Methodological Answer :

- Directing Groups : The 4-carboxylate group directs electrophiles to the C-5 position; use Lewis acids (e.g., AlCl₃) to enhance selectivity in Friedel-Crafts alkylation .

- Microwave-Assisted Synthesis : Reduces side reactions (e.g., decarboxylation) by shortening reaction times (5–10 min vs. 2 hours conventional) .

- Protection/Deprotection : Temporarily protect the ester group (e.g., tert-butyl) to enable selective functionalization at C-3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.